molecular formula C8H9Cl2NO2S B2850091 2,4-dichloro-N-ethylbenzenesulfonamide CAS No. 886123-03-1

2,4-dichloro-N-ethylbenzenesulfonamide

Cat. No.: B2850091
CAS No.: 886123-03-1
M. Wt: 254.13
InChI Key: MABDZBDOEJEQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-ethylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-dichlorobenzenesulfonyl chloride+ethylamineThis compound+HCl\text{2,4-dichlorobenzenesulfonyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 2,4-dichlorobenzenesulfonyl chloride+ethylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Nucleophilic substitution: Substituted benzenesulfonamides.

    Oxidation: Sulfonic acids.

    Reduction: Amines and alcohols.

    Hydrolysis: Sulfonic acids and ethylamine.

Scientific Research Applications

2,4-dichloro-N-ethylbenzenesulfonamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it may inhibit enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorobenzenesulfonamide
  • N-ethylbenzenesulfonamide
  • 2,4-dichloro-N-methylbenzenesulfonamide

Uniqueness

2,4-dichloro-N-ethylbenzenesulfonamide is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a compound of interest for further research .

Biological Activity

2,4-Dichloro-N-ethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a dichlorobenzene ring with an ethyl group attached to the sulfonamide moiety. Its unique structure contributes to its reactivity and biological effects.

The primary mechanism of action for this compound is believed to involve the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to other known sulfonamides. The compound's ability to inhibit bacterial growth suggests its potential utility in treating infections caused by resistant strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cardiovascular Effects

In studies involving isolated rat heart models, derivatives of benzenesulfonamide, including this compound, were shown to affect perfusion pressure and coronary resistance. This suggests a potential role in cardiovascular pharmacology, possibly through modulation of calcium channels .

Table 2: Effects on Perfusion Pressure

CompoundEffect on Perfusion Pressure (%)
This compoundDecreased by 20%
Control (no treatment)Baseline

Case Studies

  • Antimicrobial Efficacy : A case study examining the efficacy of this compound against multi-drug resistant strains of E. coli showed a significant reduction in bacterial load when administered in vitro. The study highlighted the compound's potential as a candidate for further development in antibiotic therapies.
  • Cardiovascular Research : Another study investigated the cardiovascular effects of this compound using an isolated heart model. The results indicated that it significantly reduced coronary resistance compared to controls, implicating its potential use in managing hypertension or related cardiovascular conditions .

Properties

IUPAC Name

2,4-dichloro-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABDZBDOEJEQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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